

Elacestrant Monitoring Protocol: Laboratory Parameters and Schedule

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Compound Focus: Elacestrant

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Regular laboratory monitoring is essential during **elacestrant** treatment to manage known metabolic and hepatic effects. The following protocol outlines key parameters and schedules based on clinical trial data and prescribing information.

Table 1: Laboratory Monitoring Schedule and Key Parameters for Elacestrant

Monitoring Parameter	Baseline	Frequency During Treatment	Clinical Significance & Notes
Lipid Panel (Cholesterol & Triglycerides)	Required [1] [2]	At least every 3 months [3]	Elacestrant can cause hypercholesterolemia and hypertriglyceridemia ; may require lipid-lowering medication (e.g., statins) [1] [3].
Liver Function Tests (LFTs) (ALT, AST)	Required [1]	Every 3 months (as part of a comprehensive metabolic panel) [3]	Serum ALT/AST elevations occurred in clinical trials; monitor for potential liver toxicity [1] [4].
Other Parameters (Hemoglobin, Sodium, Creatinine)	Recommended [2]	Periodically, as clinically indicated	May cause decreased hemoglobin and sodium; increased creatinine has been observed [2].

Quantitative Safety Profile from Clinical Data

Understanding the incidence of laboratory abnormalities is crucial for risk assessment and clinical trial design. Data from the pivotal phase III EMERALD trial provides the foundation for this safety profile.

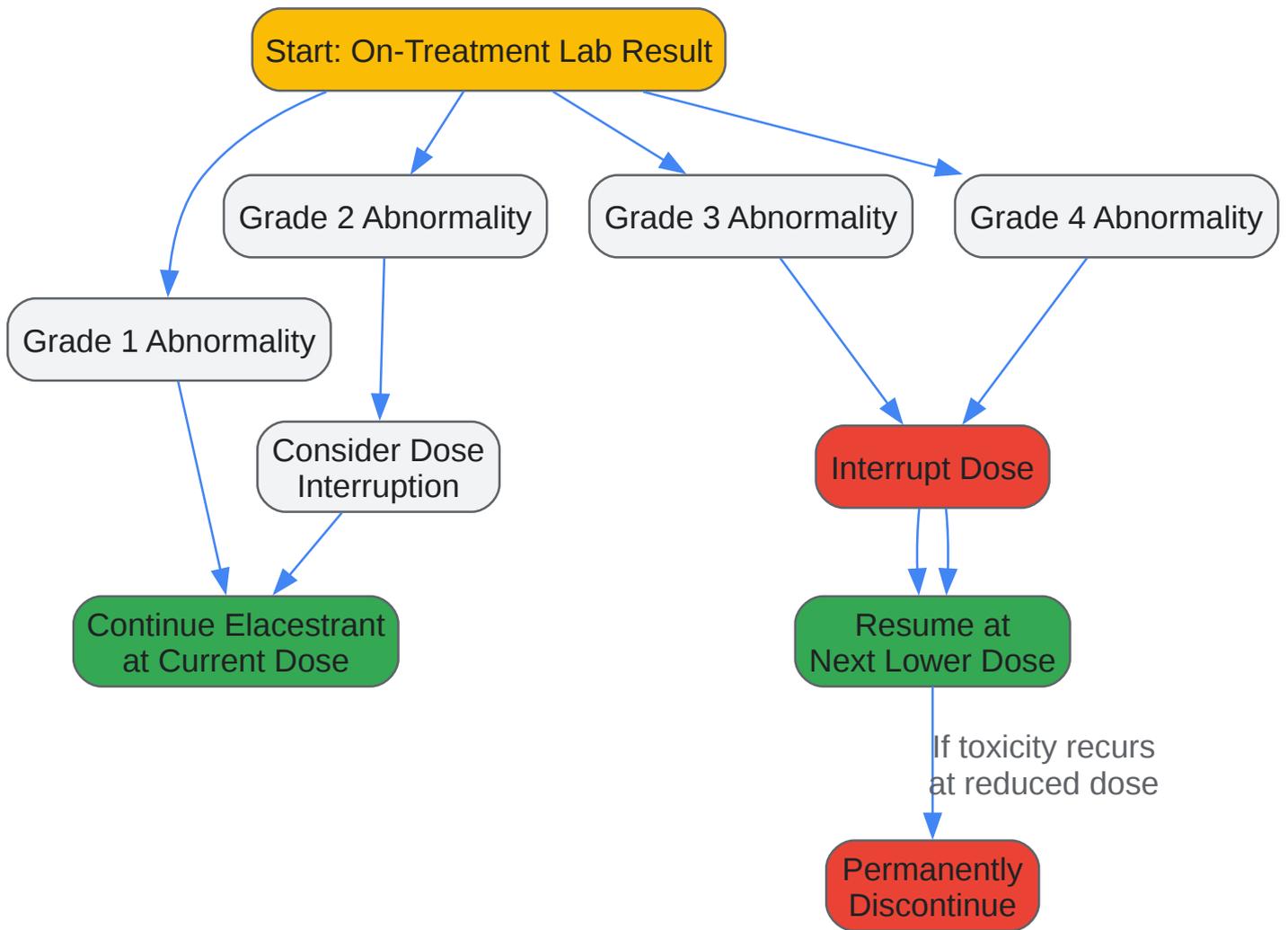
Table 2: Incidence of Select Laboratory Abnormalities in the EMERALD Phase III Trial [5]

Laboratory Abnormality	Elacestrant Arm (%)	Standard of Care Arm (%)
Increased Cholesterol	Reported as common	Not specified
Increased Triglycerides	Reported as common	Not specified
Any ALT Elevation	9	10
ALT >5x ULN	2.1	0.9
Any AST Elevation	Information missing	Information missing
AST >5x ULN	Information missing	Information missing

Note: ALT = Alanine Aminotransferase; AST = Aspartate Aminotransferase; ULN = Upper Limit of Normal. The LiverTox assessment concludes that **elacestrant** is an **unlikely cause of clinically apparent liver injury**, with most transaminase elevations being transient and asymptomatic [5].

Protocol for Management of Laboratory Abnormalities

Proactive management of adverse reactions is critical for maintaining dose intensity and patient safety. The following workflow and table detail the recommended actions based on toxicity grade.



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Table 3: Dose Modification Guidelines for Adverse Reactions [1]

Toxicity Grade	Action	Recommended Dose After Recovery
Grade 1	Continue therapy at current dose.	No change.
Grade 2	Consider interrupting dose until resolution to Grade ≤1.	Resume at the same dose level.

Toxicity Grade	Action	Recommended Dose After Recovery
Grade 3	Interrupt dose until resolution to Grade ≤ 1 .	Resume at the next lower dose level . If Grade 3 recurs, interrupt and reduce by another level.
Grade 4	Interrupt dose until resolution to Grade ≤ 1 .	Resume at the next lower dose level . Permanently discontinue if Grade 4 recurs.

Dose Reduction Levels: The recommended starting dose is **345 mg once daily**. The first reduction is to **258 mg once daily**, and the second reduction is to **172 mg once daily**. Therapy should be discontinued if a patient cannot tolerate 172 mg daily [1].

Special Considerations for Drug Development

- **Hepatic Impairment:** The pharmacokinetics of **elacestrant** are affected by liver dysfunction. **No dose adjustment** is needed for mild (Child-Pugh A) impairment. The dose should be reduced to **258 mg daily** for moderate (Child-Pugh B) impairment. Its use should be **avoided** in patients with severe (Child-Pugh C) hepatic impairment, as it has not been studied in this population [1] [2].
- **Drug-Drug Interactions (DDIs):** **Elacestrant** is a substrate of **CYP3A4** [2]. Coadministration with strong or moderate CYP3A4 inhibitors may increase **elacestrant** exposure and the risk of adverse reactions, while coadministration with inducers may reduce its efficacy [1]. Furthermore, **elacestrant** may increase the blood levels of concomitant drugs like **atorvastatin**, necessitating closer monitoring [6].

Conclusion

Elacestrant introduces a manageable safety profile for advanced breast cancer treatment. Implementing the structured monitoring and management protocols outlined above is essential for mitigating risks associated with dyslipidemia and liver enzyme elevations in both clinical practice and research settings.

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References

1. : Generic, Breast Cancer Uses, Side Effects, Dosage Elacestrant [medicinenet.com]
2. Oncology Drug Reference Sheet: Elacestrant [ons.org]
3. Ensuring Optimal Clinical Benefit From Oral SERD Therapy in Patients... [linkedin.com]
4. Elacestrant (Orserdu™) [oncolink.org]
5. Elacestrant - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
6. Drug Interactions between atorvastatin and Orserdu [drugs.com]

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